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  • Product: 1,1,10,10-Tetraethoxydecane
  • CAS: 63006-47-3

Core Science & Biosynthesis

Foundational

1,1,10,10-tetraethoxydecane physical properties and boiling point

An In-Depth Technical Guide to the Physical Properties of 1,1,10,10-Tetraethoxydecane Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,10,10-tetraethoxydecane...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of 1,1,10,10-Tetraethoxydecane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,10,10-tetraethoxydecane, with a specific focus on its boiling point and the underlying factors that determine its physical state. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental chemical principles. It details experimental protocols for property determination, offers insights into the compound's molecular characteristics, and outlines essential safety and handling procedures. The guide serves as an authoritative resource for utilizing 1,1,10,10-tetraethoxydecane as a stable precursor to the bifunctional aldehyde, 1,10-decanedial, a key building block in the synthesis of complex molecules, cross-linkers, and spacer arms in advanced chemical applications.

Introduction

1,1,10,10-Tetraethoxydecane is a dialkyl acetal derived from 1,10-decanedial and ethanol. In synthetic organic chemistry, acetals serve as crucial protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their facile deprotection in acidic environments. The subject compound effectively masks the two highly reactive aldehyde functionalities of the C10 dialdehyde, 1,10-decanedial. This protection allows for selective chemical modifications at other positions of a molecule without interference from the aldehyde groups.

For professionals in drug development and materials science, bifunctional molecules like 1,10-decanedial are invaluable for creating cross-linked structures, conjugating molecules, or acting as spacer arms to connect different functional moieties. 1,1,10,10-Tetraethoxydecane represents a stable, storable, and less reactive precursor, making it a superior choice for introduction into complex synthetic pathways. This guide elucidates its core physical properties to facilitate its effective use in the laboratory.

Molecular Structure and Core Physical Properties

Molecular Structure

The structure of 1,1,10,10-tetraethoxydecane consists of a central ten-carbon aliphatic chain, with both terminal carbons protected as diethyl acetals.

  • Chemical Formula: C₁₈H₃₈O₄

  • Molecular Weight: 318.5 g/mol

  • IUPAC Name: 1,1,10,10-tetraethoxydecane

Caption: Molecular structure of 1,1,10,10-tetraethoxydecane.

Tabulated Physical Properties

The following table summarizes the known quantitative physical data for 1,1,10,10-tetraethoxydecane.

PropertyValueSource
Physical State Clear, colorless to almost colorless liquid (at 20°C)
Boiling Point 232°C (at 760 mmHg)
Relative Density 0.77 (at 20°C, water = 1)
Flash Point 112°C
Melting Point No data available
Vapor Pressure No data available
Refractive Index No data available
Solubility Insoluble in water; expected to be soluble in common organic solvents (e.g., ethanol, ether, benzene)[1]

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For 1,1,10,10-tetraethoxydecane, the reported boiling point is 232°C. This relatively high value is a direct consequence of its molecular structure and the intermolecular forces at play.

  • Causality (Expertise):

    • High Molecular Weight: With a molecular weight of 318.5 g/mol , the molecule is large, leading to significant London dispersion forces. These forces, arising from temporary fluctuations in electron density, are the primary intermolecular attraction for nonpolar molecules and increase with molecular size and surface area.[2]

    • Dipole-Dipole Interactions: While the molecule is predominantly nonpolar due to its long hydrocarbon chain, the four C-O bonds in the acetal groups introduce polarity. These permanent dipoles result in dipole-dipole interactions, which are stronger than dispersion forces and contribute to a higher boiling point than a corresponding alkane of similar molecular weight (e.g., n-octadecane, MW 254.5 g/mol , BP ~316°C - note the much higher BP is due to its even larger size and efficient packing).

    • Lack of Branching: The linear decane backbone allows for efficient packing and a large surface area of interaction between molecules, maximizing the effect of van der Waals forces. Significant branching typically lowers the boiling point by creating more spherical molecules with less surface area for interaction.[2]

Density and Solubility

The relative density of 0.77 indicates that 1,1,10,10-tetraethoxydecane is significantly less dense than water, a characteristic typical of long-chain aliphatic compounds. Its molecular structure, dominated by the nonpolar decane chain and ethyl groups, dictates its solubility. It is immiscible with water but is expected to be fully miscible with nonpolar organic solvents such as hexane, toluene, and diethyl ether, as well as polar aprotic solvents like tetrahydrofuran (THF).

Experimental Methodologies

Protocol: Boiling Point Determination (Micro-Scale Thiele Tube Method)

In a research setting, particularly when dealing with small quantities of a synthesized compound, a micro-scale method is preferred for determining the boiling point. The Thiele tube method is an efficient and material-sparing technique.[3]

  • Rationale: This method relies on observing the temperature at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure. It requires less than 0.5 mL of the sample.[3]

  • Step-by-Step Protocol:

    • Apparatus Assembly: Attach a small glass vial (e.g., a 75x10 mm test tube) containing 0.3-0.5 mL of 1,1,10,10-tetraethoxydecane to a calibrated thermometer using a rubber band or wire. The bottom of the vial should be aligned with the thermometer bulb.[3]

    • Capillary Tube Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.[3]

    • Heating: Clamp the assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil) so that the vial is fully submerged.

    • Observation: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Identifying the Boiling Point: Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[3]

    • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The moment the bubble stream stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This is the boiling point.

    • Validation: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

General Protocol: Synthesis and Characterization
  • Reaction Scheme: 1,10-Decanedial + 4 EtOH --(H⁺ catalyst, e.g., TsOH)--> 1,1,10,10-Tetraethoxydecane + 2 H₂O

  • Workflow:

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization reactants 1. Mix 1,10-Decanedial, excess Ethanol, and catalytic p-TsOH in Toluene reaction 2. Reflux with Dean-Stark trap to remove H₂O and drive equilibrium reactants->reaction monitoring 3. Monitor reaction progress (e.g., by TLC or GC) reaction->monitoring quench 4. Cool and quench with saturated NaHCO₃ (aq) monitoring->quench extract 5. Separate layers and extract aqueous phase with Toluene quench->extract dry 6. Combine organic layers, wash with brine, dry over Na₂SO₄ extract->dry purify 7. Filter and concentrate in vacuo. Purify by vacuum distillation. dry->purify nmr ¹H and ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms ir FT-IR Spectroscopy purify->ir

Caption: General experimental workflow for synthesis and purification.

  • Trustworthiness through Characterization:

    • ¹H NMR: Would confirm the structure by showing a characteristic triplet at ~4.5 ppm for the two CH protons of the acetal groups, along with multiplets for the -OCH₂- protons and the long -(CH₂)₈- chain, and a triplet for the terminal -CH₃ groups of the ethoxy moieties.

    • ¹³C NMR: Would show a signal around 100-110 ppm for the acetal carbons (O-CH-O), and distinct signals for the ethoxy carbons and the decane backbone carbons.

    • FT-IR: The disappearance of the strong C=O stretch of the starting aldehyde (~1725 cm⁻¹) and the appearance of strong C-O stretches (~1050-1150 cm⁻¹) would confirm the reaction.

    • Mass Spectrometry: Would confirm the molecular weight (M+H⁺ at m/z 319.5).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols are based on available safety data and best practices for similar chemical compounds.

  • Handling:

    • Perform all manipulations in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapors or mists.

    • Like many long-chain hydrocarbons, this compound may be an aspiration hazard if swallowed.[4][5] Do NOT induce vomiting if ingested; seek immediate medical attention.

  • Storage:

    • Keep the container tightly closed and store in a cool, dry, and dark place.

    • Store away from incompatible materials, particularly strong oxidizing agents.[5]

  • Disposal:

    • Dispose of the substance and its container in accordance with all federal, state, and local regulations. Chemical incineration is a possible disposal method.

Conclusion

1,1,10,10-Tetraethoxydecane is a valuable chemical intermediate whose physical properties are well-defined by its molecular structure. Its high boiling point (232°C) and liquid state at room temperature are attributable to its significant molecular weight and the presence of both dispersion forces and dipole-dipole interactions. Its utility as a protected form of 1,10-decanedial makes it a key component for researchers in organic synthesis and drug development. Adherence to the outlined experimental and safety protocols will ensure its effective and safe application in the laboratory.

References

Sources

Exploratory

Solubility Profile of 1,1,10,10-Tetraethoxydecane in Polar Organic Solvents: A Technical Guide for Formulation and Synthesis

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1,1,10,10-Tetraethoxydecane (also known as sebacaldehyde bis(dieth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1,1,10,10-Tetraethoxydecane (also known as sebacaldehyde bis(diethyl acetal)) is a highly lipophilic, long-chain aliphatic bis-acetal. With a chemical formula of C₁₈H₃₈O₄, it serves as a critical "masked" dialdehyde intermediate in polymer science, cross-linking applications, and the formulation of lipid-based drug delivery systems.

Understanding its solubility profile in polar organic solvents is paramount. While the molecule possesses four polar ethoxy groups, its dominant structural feature is a hydrophobic ten-carbon backbone. This guide explores the thermodynamic causality behind its solvation, details its solubility matrix across various polar solvents, and provides a self-validating experimental protocol to measure solubility while preserving the acid-sensitive acetal moieties.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 1,1,10,10-tetraethoxydecane, one must analyze the competing thermodynamic forces dictated by its structure:

  • The Hydrophobic Core (C8 Aliphatic Chain): The central octamethylene chain (flanked by two acetal methines) creates a massive hydrophobic volume. In highly polar, hydrogen-bonded networks like water, the entropic penalty of forming a clathrate cage around this core is too high, rendering the compound virtually insoluble in aqueous media [1].

  • The Hydrogen-Bond Acceptors (Acetal Oxygens): The four ether-like oxygens possess lone pairs capable of accepting hydrogen bonds from polar protic solvents (e.g., ethanol, methanol).

  • The "Like-Dissolves-Like" Principle: In polar organic solvents, the solvent's alkyl substituents (e.g., the ethyl group in ethanol or the methyl groups in DMSO) interact with the decyl core via London dispersion forces, while the polar functional groups interact with the acetal oxygens.

Consequently, 1,1,10,10-tetraethoxydecane exhibits excellent solubility in both polar protic and polar aprotic organic solvents, but the chemical stability of the molecule varies drastically depending on the solvent class.

SolvationLogic TED 1,1,10,10-Tetraethoxydecane (Lipophilic Bis-Acetal) Protic Polar Protic Solvents (e.g., Ethanol, Methanol) TED->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) TED->Aprotic MechProtic H-Bonding (Acetal O) + Aliphatic Dispersion Protic->MechProtic MechAprotic Dipole-Dipole + Hydrophobic Solvation Aprotic->MechAprotic StabProtic Risk: Acid-Catalyzed Hydrolysis / Transacetalization MechProtic->StabProtic StabAprotic High Stability (Inert to Acetals) MechAprotic->StabAprotic

Solvation pathways and stability profiles of 1,1,10,10-tetraethoxydecane in polar organic solvents.

Solubility Matrix in Polar Organic Solvents

The following table summarizes the solubility behavior of 1,1,10,10-tetraethoxydecane across common polar organic solvents at 25°C.

SolventSolvent ClassDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Solvation & Stability Causality
Ethanol Polar Protic24.5> 500 (Miscible)Optimal: Ethyl groups solvate the C10 core perfectly. Requires strictly anhydrous/neutral conditions to prevent hydrolysis [1].
Methanol Polar Protic32.7> 500 (Miscible)High Risk: Excellent solubility, but trace acid will cause rapid transacetalization (converting ethoxy to methoxy groups).
DMF Polar Aprotic36.7> 500 (Miscible)Highly Stable: Strong dipole-dipole interactions with acetal oxygens; lacks acidic protons, ensuring acetal integrity.
DMSO Polar Aprotic46.7~ 200 - 300Moderate-High: The highly polar sulfoxide group slightly limits the solvation efficiency of the long aliphatic chain [3].
Acetone Polar Aprotic20.7> 500 (Miscible)Excellent: Highly compatible with the C10 aliphatic core; acts as an ideal kinetic solvent for rapid dissolution.
Water Polar Protic80.1< 0.1 (Insoluble)Incompatible: Severe entropic penalty of hydrophobic cage formation prevents dissolution [1].

Experimental Protocol: Self-Validating Solubility & Stability Workflow

When determining the solubility of bis-acetals, the greatest risk is not physical insolubility, but chemical degradation . Acetals are highly sensitive to trace acids (often present in aging alcohols or photolyzed solvents), which catalyze their deprotection back to the parent aldehyde [2].

To ensure scientific integrity, the following shake-flask protocol incorporates a self-validating mechanism to confirm that the measured solubility reflects the intact acetal, not its degradation products.

Step 1: Solvent Pre-Treatment (Critical Causality Step)
  • The "Why": Commercially available polar solvents (especially alcohols) absorb atmospheric CO₂ or undergo photolysis to form trace acids. If untreated, the acetal will hydrolyze during the 24-hour equilibration phase.

  • Action: Pass the chosen polar organic solvent (e.g., Ethanol or DMF) through a 5 cm plug of activated Basic Alumina (Brockmann Grade I) immediately prior to use. Alternatively, store the solvent over anhydrous K₂CO₃ for 2 hours [2].

Step 2: Saturation (Shake-Flask Method)
  • Weigh approximately 500 mg of 1,1,10,10-tetraethoxydecane into a 2 mL amber glass HPLC vial.

  • Add 1.0 mL of the pre-treated, neutralized polar solvent.

  • Seal the vial tightly with a PTFE-lined cap and place it in an isothermal shaker bath at 25.0 ± 0.1 °C.

  • Agitate at 150 RPM for 24 hours to ensure thermodynamic equilibrium.

Step 3: Phase Separation
  • Remove the vial and centrifuge at 10,000 × g for 15 minutes at 25°C to separate any undissolved micro-droplets of the lipophilic acetal from the saturated solvent phase.

  • Carefully extract 100 µL of the supernatant using a positive displacement pipette.

Step 4: Validation & Quantification (HPLC / ¹H-NMR)
  • Dilution: Dilute the 100 µL aliquot into 900 µL of a neutralized mobile phase (e.g., Acetonitrile with 0.1% Triethylamine).

  • Validation Check: Analyze via ¹H-NMR or HPLC.

    • Pass Criteria: The ¹H-NMR spectrum must show the intact acetal methine proton (triplet, ~4.4 ppm).

    • Fail Criteria: The appearance of an aldehyde peak (~9.7 ppm) indicates acid-catalyzed degradation, invalidating the solubility measurement.

Workflow Step1 Solvent Pre-treatment (Basic Alumina) Step2 Saturation (Shake-Flask @ 25°C) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Validation (HPLC / 1H-NMR) Step3->Step4

Self-validating experimental workflow for determining acetal solubility and stability.

Applications in Drug Development & Formulation

The unique solubility profile of 1,1,10,10-tetraethoxydecane—miscible in polar organic solvents but completely insoluble in water—makes it an exceptionally valuable tool in advanced drug delivery formulations:

  • In Situ Cross-Linking of Nanoparticles: In the formulation of polymeric nanoparticles, the bis-acetal can be dissolved in a polar aprotic solvent (like DMF or Acetone) alongside a polymer payload. Upon injection into an aqueous, slightly acidic physiological environment (such as a tumor microenvironment), the acetal undergoes controlled hydrolysis. The resulting sebacaldehyde acts as a lipophilic cross-linker for amine-rich biological matrices.

  • Emulsion-Based Formulations: Because it requires mixed solvent systems (water-alcohol) or anionic surfactants to achieve aqueous dispersion [1], it can be utilized in the oil phase of oil-in-water (O/W) emulsions, remaining chemically inert until activated by a targeted pH drop.

References

  • Source: google.
  • Source: benchchem.
  • Title: Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.
Foundational

An In-depth Technical Guide to the Synthesis of 1,1,10,10-Tetraethoxydecane: Historical Context and Modern Pathways

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the historical context and synthetic pathways for 1,1,10,10-tetraethoxydecane, a long-chain aliphatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the historical context and synthetic pathways for 1,1,10,10-tetraethoxydecane, a long-chain aliphatic acetal. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its synthesis is predicated on foundational reactions in organic chemistry that have been established and refined over the past century. This document details the logical, multi-step synthesis beginning from readily available C10 precursors like sebacic acid. We will explore the critical transformations, including ester reduction, selective diol oxidation, and terminal dialdehyde acetalization. The causality behind experimental choices, detailed protocols, and process optimization are discussed to provide researchers and drug development professionals with a thorough understanding of the applicable chemistry.

Introduction and Significance

1,1,10,10-Tetraethoxydecane belongs to the class of organic compounds known as acetals, which are characterized by a carbon atom bonded to two alkoxy groups.[1][2] Specifically, it is a geminal diether derived from a ten-carbon dialdehyde.[2] The structure consists of a central ten-carbon aliphatic chain (decane) flanked at both ends by tetraethoxy groups.

Acetal functional groups are of significant interest in organic synthesis and material science. They are notably stable under neutral or basic conditions, making them excellent protecting groups for aldehydes and ketones during multi-step syntheses.[2][3] The formation of acetals is a reversible, acid-catalyzed reaction, allowing for deprotection under mild acidic conditions.[1][3] Long-chain di-acetals, such as the title compound, possess unique physical properties, including high boiling points and potential utility as specialty solvents, plasticizers, or precursors for novel polymers and biodegradable materials.

Historical Context: A Foundation of Classic Reactions

The synthesis of a molecule like 1,1,10,10-tetraethoxydecane is not the result of a single discovery but rather the application of a series of well-established and fundamental organic transformations. The pathway to this molecule relies on three cornerstone reactions, each with its own rich history.

  • Ester Reduction: The journey often begins with a C10 dicarboxylic acid, sebacic acid, or its esters. The reduction of esters to alcohols is a classic transformation. The Bouveault-Blanc reduction, developed in the early 20th century using sodium in ethanol, was one of the first methods to achieve this.[4] Later, the discovery of metal hydrides like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) provided milder and more efficient alternatives.[5]

  • Alcohol Oxidation: The conversion of the resulting 1,10-decanediol to its corresponding dialdehyde is a delicate step. Historically, strong oxidants would often lead to over-oxidation to the dicarboxylic acid. The development of more controlled oxidation methods in the mid-20th century, such as those using pyridinium chlorochromate (PCC) or dimethyl sulfoxide (DMSO)-based reagents (e.g., Swern oxidation), was critical for isolating aldehydes.[6]

  • Acetal Formation: The final step, the reaction of an aldehyde with an alcohol to form an acetal, is a foundational concept in carbonyl chemistry, with its mechanism being elucidated over a century ago.[1][2][3] The use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product is a common and effective technique developed by Ernest Dean and David Stark in 1920.[1]

Thus, the ability to synthesize 1,1,10,10-tetraethoxydecane is a testament to the cumulative knowledge and refinement of these essential synthetic tools.

Primary Synthesis Pathway: A Three-Step Approach

The most logical and widely applicable synthesis of 1,1,10,10-tetraethoxydecane proceeds via a three-step sequence starting from a diethyl ester of sebacic acid.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Acetalization cluster_3 Final Product A Diethyl Sebacate (C14H26O4) B 1,10-Decanediol (C10H22O2) A->B  NaBH4 / CeCl3 or Hydrogenation C 1,10-Decanedial (C10H18O2) B->C  PCC or Swern Oxidation D 1,1,10,10-Tetraethoxydecane (C18H38O4) C->D  Ethanol (excess) Acid Catalyst (H+) - H2O

Fig 1. Overall synthesis pathway for 1,1,10,10-tetraethoxydecane.
Step 1: Reduction of Diethyl Sebacate to 1,10-Decanediol

The synthesis begins with the reduction of a commercially available C10 precursor, diethyl sebacate.[7][8] The goal is to selectively reduce the two ester groups to primary alcohols without affecting the carbon backbone.

  • Causality of Method Selection: While powerful reducing agents like LAH are effective, they are notoriously reactive and require strictly anhydrous conditions. A more practical and safer approach for large-scale synthesis involves using sodium borohydride. However, NaBH4 alone is often too slow for ester reduction. The addition of a Lewis acid catalyst, such as cerium(III) chloride (CeCl3), significantly enhances the reactivity of NaBH4, allowing for efficient reduction with reported yields up to 93%.[5] An alternative industrial method involves the catalytic hydrogenation of sebacic acid or its esters under high pressure and temperature, which can achieve yields of up to 95%.[9]

Step 2: Oxidation of 1,10-Decanediol to 1,10-Decanedial

This step is often the most challenging due to the risk of over-oxidation to the carboxylic acid or intramolecular cyclization. The key is to employ a mild and controlled oxidizing agent that stops at the aldehyde stage.

  • Causality of Method Selection: Strong oxidants like potassium permanganate or chromic acid are unsuitable. Reagents like Pyridinium Chlorochromate (PCC) are specifically designed to oxidize primary alcohols to aldehydes with minimal over-oxidation.[6] Another highly effective method is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. This method is known for its high yields and compatibility with a wide range of functional groups. For industrial applications, catalytic oxidation using a ruthenium catalyst in the presence of oxygen has also been developed.[10] The dialdehyde product is often prone to polymerization and should be used promptly in the next step.[6]

Step 3: Acetalization of 1,10-Decanedial

The final step involves the formation of the two acetal groups by reacting the terminal aldehydes with an excess of ethanol under acidic catalysis.[1][3]

  • Causality of Method Selection: Acetal formation is an equilibrium reaction that produces water as a byproduct.[1][3] To drive the reaction to completion, Le Châtelier's principle is applied. This is achieved by using a large excess of ethanol as both the reactant and the solvent, and by actively removing the water as it forms.[3] A common laboratory setup for this is a Dean-Stark apparatus, which continuously separates water from the reaction mixture.[1] A variety of acid catalysts can be used, including mineral acids like HCl or sulfuric acid, as well as solid-supported acids like perchloric acid on silica gel, which can be easily filtered out and reused.[11]

Data Summary: Synthesis Parameters

StepReactionStarting MaterialKey Reagents/CatalystSolventTypical ConditionsYield
1 ReductionDiethyl SebacateSodium Borohydride, Cerium(III) ChlorideEthanol0°C to Room Temp, 24h~93%[5]
1 (alt.) HydrogenationSebacic Acid / DecanediolHydrogenation CatalystNone150-200°C, 10-20 MPa H₂>95%[9]
2 Oxidation1,10-DecanediolPyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureModerate to High
2 (alt.) Swern Oxidation1,10-DecanediolDMSO, Oxalyl Chloride, TriethylamineDichloromethane-78°C to Room TempHigh
3 Acetalization1,10-DecanedialEthanol (excess), p-Toluenesulfonic acidEthanolReflux with Dean-StarkHigh

Experimental Protocols

Protocol 1: Synthesis of 1,10-Decanediol via Reduction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl sebacate in ethanol. Add cerium(III) chloride heptahydrate as a catalyst. Cool the mixture in an ice bath to 0°C.

  • Reduction: Slowly add sodium borohydride portion-wise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir for 24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 1,10-decanediol can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[5]

Protocol 2: Synthesis of 1,10-Decanedial via Swern Oxidation
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78°C using a dry ice/acetone bath.

  • Activator: Slowly add dimethyl sulfoxide (DMSO) followed by the dropwise addition of oxalyl chloride. Stir the mixture for 15 minutes at -78°C.

  • Oxidation: Add a solution of 1,10-decanediol in dichloromethane dropwise to the activated DMSO mixture. Stir for 1 hour at -78°C.

  • Quench: Add triethylamine dropwise to the reaction mixture, which will cause a white precipitate to form. Allow the mixture to warm to room temperature.

  • Workup: Add water to dissolve the salts and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,10-decanedial is typically used immediately in the next step without extensive purification due to its instability.

Protocol 3: Synthesis of 1,1,10,10-Tetraethoxydecane via Acetalization
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add the crude 1,10-decanedial from the previous step, a large excess of absolute ethanol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Remove the bulk of the ethanol under reduced pressure. Add water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 1,1,10,10-tetraethoxydecane, can be purified by vacuum distillation.

Conclusion

The synthesis of 1,1,10,10-tetraethoxydecane is an excellent case study in applied organic synthesis, relying on a sequence of robust and well-understood chemical transformations. While its specific discovery is not a landmark event, the pathways to its creation are built upon a century of chemical innovation. By carefully selecting modern reagents and controlling reaction conditions, this long-chain di-acetal can be produced in high yield from inexpensive, bio-renewable precursors like sebacic acid. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and explore the potential applications of this and related long-chain functionalized molecules.

References

  • Green Chemistry. (n.d.). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: 1,10-Decanediol Synthesis and Purification.
  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
  • Molecules. (1999). Synthesis of 5[12'(Z)-heptadecenyl]resorcinol (20). MDPI.
  • Elsevier. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • PMC. (2026). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst.
  • Chemistry Steps. (2025). Formation and Reactions of Acetals.
  • SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Wikipedia. (n.d.). Diethyl sebacate.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
  • PubChem. (n.d.). 1,10-Decanediol, 1,10-diacetate.
  • Google Patents. (n.d.). EP1078908A1 - Process for producing dialdehyde.
  • Chemistry Stack Exchange. (2019). Oxidation of diols to dialdehydes.
  • NIST WebBook. (n.d.). Decanedioic acid, diethyl ester.
  • Google Patents. (n.d.). WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • Google Patents. (n.d.). CN104961627A - Preparation method of 1,10-decanediol.
  • Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane.
  • PubChem. (n.d.). Decanedioic acid, 1,10-diisodecyl ester.
  • Wikipedia. (n.d.). 1,10-Decanediol.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Acid-Catalyzed Deprotection of 1,1,10,10-Tetraethoxydecane to 1,10-Decanedial

Introduction Acetal protecting groups are instrumental in multi-step organic synthesis, offering a robust method for the temporary masking of carbonyl functionalities like aldehydes and ketones from undesirable reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Acetal protecting groups are instrumental in multi-step organic synthesis, offering a robust method for the temporary masking of carbonyl functionalities like aldehydes and ketones from undesirable reactions. 1,1,10,10-Tetraethoxydecane serves as the diethyl acetal of 1,10-decanedial, providing stability under neutral and basic conditions. The effective and selective removal of these acetal groups is a critical step to regenerate the dialdehyde for subsequent synthetic transformations. Acyclic acetals, such as the tetraethoxydecane, are generally less stable and more readily cleaved than their cyclic counterparts (e.g., dioxolanes), which can allow for selective deprotection in complex molecular architectures.[1]

This document provides a comprehensive guide to the acid-catalyzed deprotection of 1,1,10,10-tetraethoxydecane. It covers the underlying reaction mechanism, detailed experimental protocols, and key quantitative parameters, offering a practical toolkit for researchers, scientists, and drug development professionals.

Mechanism of Acid-Catalyzed Acetal Deprotection

The deprotection of a 1,1-diethoxyacetal, and by extension 1,1,10,10-tetraethoxydecane, proceeds through an acid-catalyzed hydrolysis mechanism.[2] This is a reversible reaction where the presence of excess water drives the equilibrium towards the formation of the aldehyde.[1][2]

The mechanism involves the following key steps:

  • Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, transforming it into a good leaving group (ethanol).[2]

  • Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom facilitates the departure of ethanol, resulting in a resonance-stabilized oxonium ion.[2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[2]

  • Deprotonation: A base, such as water or the conjugate base of the acid catalyst, removes a proton from the newly added hydroxyl group, yielding a hemiacetal.[2]

  • Protonation of the Second Ethoxy Group: The remaining ethoxy group is then protonated by the acid catalyst.[2]

  • Elimination of Ethanol: The protonated ethoxy group is eliminated as another molecule of ethanol, regenerating a protonated carbonyl group.

  • Final Deprotonation: A final deprotonation step yields the aldehyde and regenerates the acid catalyst.[2]

Acetal Deprotection Mechanism Acetal R-CH(OEt)₂ ProtonatedAcetal R-CH(O⁺HEt)(OEt) Acetal->ProtonatedAcetal + H⁺ Oxonium R-CH=O⁺Et ↔ R-C⁺H-OEt ProtonatedAcetal->Oxonium - EtOH Hemiacetal_intermediate R-CH(OH)(OEt) Oxonium->Hemiacetal_intermediate + H₂O - H⁺ ProtonatedHemiacetal R-CH(OH)(O⁺HEt) Hemiacetal_intermediate->ProtonatedHemiacetal + H⁺ ProtonatedAldehyde R-CH=O⁺H ProtonatedHemiacetal->ProtonatedAldehyde - EtOH Aldehyde R-CHO ProtonatedAldehyde->Aldehyde - H⁺ H_plus1 H⁺ H2O_in H₂O EtOH_out1 EtOH H_minus1 -H⁺ H_plus2 H⁺ EtOH_out2 EtOH H_minus2 -H⁺

Caption: Acid-catalyzed deprotection mechanism of a diethyl acetal.

Deprotection Methodologies and Reaction Parameters

A range of Brønsted and Lewis acids can catalyze the deprotection of acetals. The choice of catalyst is dictated by the substrate's sensitivity to acidic conditions. While strong acids like hydrochloric acid (HCl) are effective, they may be too harsh for molecules with other acid-labile functional groups.[2] Milder catalysts or alternative methods may be preferable in such cases.

Catalyst/MethodSolvent SystemTemperature (°C)Typical Reaction TimeYield (%)Notes
Brønsted Acids
Hydrochloric Acid (1 M)THF/WaterRoom TemperatureVariesHighStandard, robust method.[1]
Pyridinium p-toluenesulfonate (PPTS)Acetone/WaterRT - 50VariesHighMilder alternative to strong acids.[2]
Perchloric acid on silica gelSolvent-free or AlcoholVariesVariesHighHeterogeneous catalyst, easy removal.[3]
Lewis Acids
Bismuth(III) Triflate (Bi(OTf)₃)THF/WaterRoom Temperature< 1 hourHighHighly efficient, low catalyst loading.[4]
Other Methods
Iodine (I₂) in AcetoneAcetoneRoom Temperature< 15 minutesHighNeutral conditions, suitable for acid-sensitive substrates.[5]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Hydrolysis using Hydrochloric Acid

This protocol outlines a standard and effective method for acetal deprotection.

Materials:

  • 1,1,10,10-Tetraethoxydecane

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Dissolve 1,1,10,10-tetraethoxydecane (1 equivalent) in THF (to a concentration of 0.1-0.5 M).

  • Add an equal volume of 1 M HCl to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once complete, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude 1,10-decanedial.

  • Purify the product by flash column chromatography or vacuum distillation if necessary.

Protocol 2: Mild Deprotection using Bismuth(III) Triflate

This method is advantageous for its high efficiency at low catalyst loadings and the use of a relatively non-toxic solvent system, making it suitable for larger-scale synthesis.[4]

Materials:

  • 1,1,10,10-Tetraethoxydecane

  • Bismuth(III) Triflate (Bi(OTf)₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,1,10,10-tetraethoxydecane (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of Bi(OTf)₃ (0.1 - 1 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

Experimental Workflow Start Start: 1,1,10,10-Tetraethoxydecane Reaction Deprotection Reaction (e.g., Acid Catalyst in THF/H₂O) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Neutralization, Extraction) Monitoring->Workup Reaction Complete Drying Drying Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Product Final Product: 1,10-Decanedial Purification->Product

Caption: General experimental workflow for acetal deprotection.

Characterization and Analysis

The identity and purity of the resulting 1,10-decanedial can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product. The appearance of an aldehydic proton signal (~9.8 ppm) in the ¹H NMR spectrum and a carbonyl carbon signal (~200 ppm) in the ¹³C NMR spectrum are indicative of successful deprotection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band around 1725 cm⁻¹ is a key indicator of the aldehyde functionality.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst- Inadequate water for hydrolysis- Low reaction temperature- Increase catalyst loading.- Ensure sufficient water is present in the solvent system.- Gently heat the reaction mixture.
Low Yield - Product degradation under harsh acidic conditions- Incomplete extraction- Use a milder catalyst (e.g., PPTS, Bi(OTf)₃).- Perform additional extractions of the aqueous layer.
Formation of Byproducts - Side reactions due to prolonged exposure to acid- Aldol condensation of the product- Monitor the reaction closely and quench promptly upon completion.- Maintain a neutral pH during workup and storage.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Acid catalysts are corrosive and should be handled with care.[4]

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The acid-catalyzed deprotection of 1,1,10,10-tetraethoxydecane is a fundamental transformation for the synthesis of 1,10-decanedial. While classical methods using strong acids are effective, milder alternatives employing Lewis acids or iodine offer greater compatibility with sensitive substrates. The choice of deprotection strategy should be tailored to the specific requirements of the synthetic route, considering factors such as functional group tolerance, desired yield, and reaction scale. The protocols and data presented in these notes serve as a comprehensive guide for selecting and implementing the optimal deprotection strategy.

References

  • Benchchem. Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 1,10-Decanediol.
  • Benchchem. Techniques for purifying crude 1,10-Decanediol in a laboratory setting.
  • Cole-Parmer. Material Safety Data Sheet - 1,10-Decanediol.
  • Benchchem. Technical Support Center: 1,10-Decanediol Synthesis and Purification.
  • ECHEMI. 1,10-Decanediol SDS, 112-47-0 Safety Data Sheets.
  • Benchchem. Navigating the Safe Disposal of 1,10-Decanediol: A Procedural Guide.
  • Arkema. GPS Safety Summary - Substance Name: - 1,10-Decanediamine.
  • Organic Chemistry Portal. Dimethyl Acetals.
  • Kocienski, P. J. Protecting Groups.
  • ACS Publications. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry.
  • YouTube. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity.
  • Benchchem. troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • ResearchGate. Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. | Request PDF.
  • Chemistry Steps. Acetal Hydrolysis Mechanism.
  • Benchchem. Application Notes and Protocols: Deprotection of 2-Methyl-1,1-dipropoxypropane Acetal.
  • ACS Publications. A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate | The Journal of Organic Chemistry.
  • J-STAGE. Simple and Chemoselective Deprotection of Acetals.
  • Google Patents. CN104961627A - Preparation method of 1,10-decanediol.
  • Organic Syntheses. 1. Procedure.
  • Royal Society of Chemistry. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural.
  • ACS Publications. Chemoselective Deprotection of Cyclic N,O-Aminals Using Catalytic Bismuth(III) Bromide in Acetonitrile | The Journal of Organic Chemistry.
  • Benchchem. Application Notes: Deprotection of the 1,1-Diethoxyacetal Group.
  • Springer. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
  • Wikipedia. 1,10-Decanediol.
  • National Center for Biotechnology Information. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1,10-Decanediol | 112-47-0.
  • Benchchem. Application Notes and Protocols: Acid-Catalyzed Formation of 1,1-Diethoxyhexane.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

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Application

Application Notes &amp; Protocols: Harnessing 1,10-Bis(triethoxysilyl)decane for Advanced Sol-Gel Network Formation in Drug Delivery

Introduction: The Strategic Advantage of Long-Chain Crosslinkers in ORMOSIL-Based Drug Delivery The field of controlled drug delivery continually seeks innovative materials that offer enhanced biocompatibility, tunable r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Long-Chain Crosslinkers in ORMOSIL-Based Drug Delivery

The field of controlled drug delivery continually seeks innovative materials that offer enhanced biocompatibility, tunable release kinetics, and the capacity to effectively encapsulate a diverse range of therapeutic agents. Organically Modified Silica (ORMOSIL) nanoparticles have emerged as a prominent platform, lauded for their structural robustness, ease of synthesis, and amenability to functionalization.[1][2] These hybrid materials bridge the gap between rigid inorganic silica and flexible organic polymers, offering a unique combination of properties.[3]

A critical determinant of an ORMOSIL's performance in drug delivery is the nature of the organic component integrated into the silica matrix. While various organosilanes have been employed, the incorporation of long-chain, flexible crosslinkers represents a sophisticated strategy to impart specific, advantageous characteristics to the final material. This application note details the synthesis and incorporation of 1,10-bis(triethoxysilyl)decane , a long-chain bis-silane precursor, into a sol-gel network for applications in sustained drug release.

The rationale for employing a decane-bridged silane is twofold. Firstly, the long, hydrophobic decane chain creates lipophilic domains within the silica matrix, significantly enhancing the loading capacity for poorly water-soluble (hydrophobic) drugs.[4][5] Secondly, the flexibility of the ten-carbon chain imparts a degree of pliability to the silica network, which can influence the material's porosity and, consequently, the diffusion-controlled release of the encapsulated therapeutic.[6] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to leverage the unique properties of 1,10-bis(triethoxysilyl)decane in the formation of advanced ORMOSIL-based drug delivery vehicles.

Part 1: Synthesis of the 1,10-Bis(triethoxysilyl)decane Precursor via Hydrosilylation

The synthesis of 1,10-bis(triethoxysilyl)decane is most efficiently achieved through the platinum-catalyzed hydrosilylation of 1,9-decadiene with triethoxysilane. This reaction involves the addition of the Si-H bond across the terminal double bonds of the diene.

Causality of Experimental Choices:
  • Catalyst Selection: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is chosen for its high activity and selectivity in hydrosilylation reactions, minimizing side reactions.[7][8][9]

  • Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reactants. A moderate temperature is employed to ensure a reasonable reaction rate without promoting catalyst decomposition or unwanted side reactions.

  • Purification: Vacuum distillation is the preferred method for purifying the final product, as it effectively removes unreacted starting materials and the high-boiling catalyst residues.

Experimental Protocol: Synthesis of 1,10-Bis(triethoxysilyl)decane

Materials:

  • 1,9-decadiene (98% purity)

  • Triethoxysilane (97% purity)

  • Karstedt's catalyst (platinum(0) in xylene, ~2% Pt)

  • Anhydrous toluene (in a solvent purification system or dried over molecular sieves)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle with a temperature controller

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask under an argon or nitrogen atmosphere. Add 1,9-decadiene and anhydrous toluene to the flask.

  • Catalyst Addition: To the stirred solution, add Karstedt's catalyst.

  • Addition of Triethoxysilane: Slowly add triethoxysilane to the reaction mixture via the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) from triethoxysilane.

  • Purification: Upon completion of the reaction, remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain 1,10-bis(triethoxysilyl)decane as a clear, colorless liquid.

ParameterValue
Molar Ratio (1,9-decadiene:Triethoxysilane)1 : 2.2
Catalyst Loading10-20 ppm Platinum
SolventAnhydrous Toluene
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Purification MethodVacuum Distillation

Part 2: Formation of the ORMOSIL Network via Sol-Gel Co-condensation

The synthesized 1,10-bis(triethoxysilyl)decane is incorporated into a silica network through a co-condensation reaction with a network-forming agent, typically tetraethoxysilane (TEOS), via the sol-gel process.[3][10]

Logical Flow of the Sol-Gel Process:

The sol-gel process is a versatile method for producing solid materials from small molecules and involves a series of hydrolysis and condensation reactions.[11]

SolGelProcess cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_processing Post-Synthesis Processing TEOS TEOS (Si(OEt)4) Silanol_TEOS Si(OH)x(OEt)4-x TEOS->Silanol_TEOS + H2O (Catalyst) BTD 1,10-bis(triethoxysilyl)decane Silanol_BTD (EtO)2(HO)Si-(C10H20)-Si(OH)(OEt)2 BTD->Silanol_BTD + H2O (Catalyst) ORMOSIL_Network ORMOSIL Network (Si-O-Si linkages) Silanol_TEOS->ORMOSIL_Network - H2O / EtOH Silanol_BTD->ORMOSIL_Network - H2O / EtOH Aging Aging ORMOSIL_Network->Aging Drying Drying Aging->Drying

Figure 1: Logical workflow of the sol-gel process for ORMOSIL formation.

Experimental Protocol: ORMOSIL Nanoparticle Synthesis

This protocol describes the synthesis of ORMOSIL nanoparticles with an incorporated decane linker, suitable for the encapsulation of hydrophobic drugs.

Materials:

  • 1,10-bis(triethoxysilyl)decane (as synthesized)

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide (28-30%) or Hydrochloric acid (0.1 M) as a catalyst

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Temperature-controlled water bath

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Sol Preparation: In the reaction vessel, mix ethanol and deionized water.

  • Catalyst Addition: Add the catalyst (ammonium hydroxide for basic catalysis or hydrochloric acid for acidic catalysis) to the ethanol/water mixture and stir to create a homogeneous solution.

  • Precursor Addition: In a separate container, mix TEOS and 1,10-bis(triethoxysilyl)decane. Add this precursor mixture to the stirred ethanol/water/catalyst solution.

  • Hydrolysis and Condensation: Allow the reaction to proceed at a controlled temperature with continuous stirring. The solution will gradually become opalescent, indicating the formation of nanoparticles.

  • Aging: After the initial reaction, age the nanoparticle suspension under quiescent conditions to allow for further crosslinking and strengthening of the silica network.

  • Purification: Collect the nanoparticles by centrifugation. Wash the particles several times with ethanol and then with deionized water to remove unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles using a freeze-dryer or in a vacuum oven at a low temperature to obtain a fine powder.

ParameterAcidic CatalysisBasic Catalysis
Molar Ratio (TEOS:BTD:H₂O:EtOH) 1 : 0.1 : 4 : 201 : 0.1 : 8 : 20
Catalyst 0.1 M HCl28% NH₄OH
pH ~2-3~10-11
Reaction Temperature 25 °C40 °C
Reaction Time 24 hours12 hours
Aging Time 48 hours24 hours

Part 3: Loading of Hydrophobic Drugs and Characterization

The hydrophobic nature of the decane linker within the ORMOSIL matrix makes these nanoparticles ideal carriers for lipophilic drugs.[12]

Experimental Protocol: Hydrophobic Drug Loading

This protocol utilizes a simple passive loading method.

Materials:

  • Dried ORMOSIL nanoparticles

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Suitable organic solvent for the drug (e.g., ethanol, chloroform)

Procedure:

  • Drug Solution Preparation: Dissolve the hydrophobic drug in the chosen organic solvent to create a stock solution of known concentration.

  • Nanoparticle Dispersion: Disperse a known weight of the dried ORMOSIL nanoparticles in the drug solution.

  • Incubation: Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature in a sealed container to allow the drug to diffuse into the hydrophobic domains of the nanoparticles.

  • Separation and Washing: Centrifuge the suspension to pellet the drug-loaded nanoparticles. Carefully collect the supernatant. Wash the nanoparticles with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Drying: Dry the drug-loaded nanoparticles under vacuum.

  • Quantification of Drug Loading: Analyze the concentration of the drug in the supernatant and washing solutions using UV-Vis spectroscopy or HPLC. The drug loading efficiency and capacity can be calculated as follows:

    • Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Part 4: Characterization of the ORMOSIL Network

Thorough characterization is essential to validate the successful synthesis and to understand the properties of the resulting material.

Characterization Techniques:
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the Si-O-Si network and the incorporation of the decane linker. Key spectral features include the broad Si-O-Si stretching band (~1000-1200 cm⁻¹), Si-OH stretching (~3400 cm⁻¹ and ~950 cm⁻¹), and C-H stretching from the decane chain (~2850-2950 cm⁻¹).[13][14][15]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology, size, and size distribution of the ORMOSIL nanoparticles.[16]

  • Brunauer-Emmett-Teller (BET) Analysis: Used to determine the surface area and pore size distribution of the nanoparticles, which are critical parameters for drug loading and release.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the hybrid material and can be used to quantify the organic content (the decane linker).

CharacterizationWorkflow cluster_Structural Structural & Chemical Analysis cluster_Morphological Morphological & Textural Analysis ORMOSIL_Sample ORMOSIL Nanoparticle Sample FTIR FTIR ORMOSIL_Sample->FTIR Chemical Bonds TGA TGA ORMOSIL_Sample->TGA Organic Content SEM SEM ORMOSIL_Sample->SEM Surface Morphology TEM TEM ORMOSIL_Sample->TEM Size & Shape BET BET ORMOSIL_Sample->BET Porosity

Figure 2: Workflow for the characterization of ORMOSIL nanoparticles.

Conclusion and Future Perspectives

The incorporation of 1,10-bis(triethoxysilyl)decane into a sol-gel network provides a robust and versatile method for creating ORMOSIL nanoparticles with tailored properties for drug delivery. The long, flexible, and hydrophobic decane linker enhances the loading capacity for lipophilic drugs and offers the potential for sustained release profiles. The protocols detailed in this application note provide a comprehensive guide for the synthesis, functionalization, and characterization of these advanced materials.

Future research can explore the influence of varying the length of the alkyl chain on drug loading and release kinetics, as well as the co-condensation with other functional organosilanes to introduce additional modalities, such as targeting ligands or imaging agents. The principles and methodologies outlined herein serve as a foundational platform for the development of next-generation ORMOSIL-based therapeutics.

References

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  • Roy, I., Ohulchanskyy, T. Y., Bharali, D. J., Pudavar, H. E., Mistretta, R. A., Kaur, N., & Prasad, P. N. (2005). Synthesis, surface modification, characterization, and biomedical in vitro applications of organically modified silica (ORMOSIL) nanoparticles. Journal of the American Chemical Society, 127(2), 521–529. [Link]

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  • Senthamarai, T., Murugesan, S., & Beller, M. (2017). Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. ACS Catalysis, 7(6), 3848–3854. [Link]

  • Cohen, B., & Zussman, E. (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Polymers, 13(4), 549. [Link]

  • Potnis, C. S., & Gupta, G. (Eds.). (2023). Sol Gel Based Hybrid Materials in Drug Delivery and Biotherapeutic Stabilization. Dove Medical Press. [Link]

  • Conte, E., & D'Amore, A. (2013). Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. Polymers, 5(3), 1077–1094. [Link]

  • Pérez-Bote, J. L., de la Cruz-Martínez, F., & Sánchez-Verdú, P. (2022). Novel Silica Hybrid Xerogels Prepared by Co-Condensation of TEOS and ClPhTEOS: A Chemical and Morphological Study. Gels, 8(10), 677. [Link]

  • Vallet-Regí, M., Balas, F., & Arcos, D. (2007). Functionalization of mesoporous materials with long alkyl chains as a strategy for controlling drug delivery pattern. Journal of Materials Chemistry, 17(16), 1583–1590. [Link]

  • Fukuhara, Y., Ohzuno, Y., Takei, T., & Yoshida, M. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences, 333, 11008. [Link]

  • Lee, B. K., Yun, Y., & Park, K. (2013). Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. Journal of Controlled Release, 172(3), 858–866. [Link]

  • Sam-Soon, D., & Kosto, B. (2024). The Synthesis and Reactivity of Mesoporous and Surface-Rough Vinyl-Containing ORMOSIL Nanoparticles. Colloids and Interfaces, 8(1), 18. [Link]

  • Zandomeneghi, G., Krebs, M. R. H., McCammon, M. G., & Fändrich, M. (2004). FTIR reveals structural differences between native beta-sheet proteins and amyloid fibrils. Protein Science, 13(12), 3314–3321. [Link]

  • Schaller, J., & Uksa, M. (2023). Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy. Frontiers in Environmental Science, 11. [Link]

  • Mel'nik, I. V., Lyashenko, O. V., Zub, Y. L., Chuiko, A. A., Cauzzi, D., & Predieri, G. (2004). Synthesis of alkoxysilanes as starting substances for preparation of new materials by the sol-gel procedure. Silanes with urea functional group. ResearchGate. [Link]

  • Gelest, Inc. (n.d.). 1,2-Bis(trimethoxysilyl)decane. Retrieved from [Link]

  • Wagner, H., & Schubert, U. (2000). Triethoxysilane, Tetraethoxysilane and Hexaethoxydisiloxane – Three Complementary Reagents for the Synthesis of Hydrogen-Rich Silylarenes. Zeitschrift für Naturforschung B, 55(10), 978–984. [Link]

  • Fukuhara, Y., Ohzuno, Y., Takei, T., & Yoshida, M. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. [Link]

  • Cortazar, M., Calafel, M., & Gomez, M. (2004). Effect of crosslinking on porous poly(methyl methacrylate) produced by phase separation. Polymer, 45(23), 7847–7854. [Link]

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Method

Application Note: 1,1,10,10-Tetraethoxydecane as a Versatile Precursor for Long-Chain Aliphatic Diols

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Delivery (LNP) Researchers Document Type: Technical Guide & Self-Validating Protocols Introduction & Chemical Rationale Long-chain aliphatic diols (C10...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Delivery (LNP) Researchers Document Type: Technical Guide & Self-Validating Protocols

Introduction & Chemical Rationale

Long-chain aliphatic diols (C10 and above) are highly sought-after building blocks in the synthesis of biodegradable polyesters, specialty polyurethanes, and the hydrophobic tails of ionizable lipids used in lipid nanoparticle (LNP) mRNA delivery systems. However, the de novo synthesis of these diols with precise chain lengths or specific terminal modifications is often hampered by the instability of their dialdehyde precursors.

Unprotected dialdehydes, such as decanedial (sebacaldehyde), are notoriously difficult to store and handle. They rapidly undergo auto-oxidation to dicarboxylic acids (e.g., sebacic acid) upon exposure to atmospheric oxygen and are highly prone to exothermic aldol self-condensation.

The Acetal Advantage: To circumvent these degradation pathways, 1,1,10,10-tetraethoxydecane —the bis-diethyl acetal of decanedial—is utilized as a highly stable, non-reactive synthon[1]. By masking the electrophilic carbonyl carbons with ethoxy groups, the molecule becomes a shelf-stable liquid that can be safely stored, purified, and handled at room temperature. When the active dialdehyde is required, the acetal can be quantitatively deprotected under mild aqueous acidic conditions[2], immediately followed by reduction or chain-extension to yield the desired long-chain diol.

Synthetic Workflow & Pathway Visualization

The conversion of 1,1,10,10-tetraethoxydecane into long-chain diols relies on a two-stage sequential workflow: acid-catalyzed hydrolysis followed by nucleophilic addition or hydride reduction.

Workflow A 1,1,10,10-Tetraethoxydecane (Acetal Precursor) B Decanedial (Reactive Intermediate) A->B Acid Hydrolysis (1M HCl, THF) C 1,10-Decanediol (C10 Aliphatic Diol) B->C NaBH4 Reduction (EtOH, 0°C to RT) D 2,11-Dodecanediol (C12 Aliphatic Diol) B->D 1. MeMgBr, THF 2. NH4Cl Quench

Synthetic workflows for long-chain diols from 1,1,10,10-tetraethoxydecane.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific physicochemical checkpoints to ensure the reaction is proceeding as intended, preventing the carryover of impurities.

Protocol A: Deprotection to Decanedial

Causality: Acetals are stable to bases and nucleophiles but rapidly hydrolyze in the presence of aqueous acid. Tetrahydrofuran (THF) is chosen as a co-solvent to homogenize the highly non-polar 1,1,10,10-tetraethoxydecane with the aqueous acid, driving the equilibrium toward the aldehyde[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of 1,1,10,10-tetraethoxydecane in 30 mL of THF in a round-bottom flask.

  • Hydrolysis: Add 15 mL of 1M aqueous HCl dropwise at room temperature. Stir vigorously for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). Success is validated by the disappearance of the high-Rf UV-inactive acetal spot and the appearance of a lower-Rf spot that stains bright yellow/orange with 2,4-DNP, confirming dialdehyde formation.

  • Quenching: Carefully add saturated aqueous NaHCO₃ until the evolution of CO₂ gas ceases (pH ~7.5). Causality: Neutralization is critical before concentration; concentrating the dialdehyde in the presence of acid will trigger catastrophic aldol polymerization.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield crude decanedial. Proceed immediately to Protocol B or C.

Protocol B: Direct Reduction to 1,10-Decanediol

Causality: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because it is chemoselective for aldehydes/ketones, tolerates protic solvents (ethanol), and avoids the formation of intractable aluminum emulsion complexes during workup[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude decanedial (approx. 10.0 mmol) in 40 mL of absolute ethanol. Cool the flask to 0 °C in an ice bath to control the exothermic reduction.

  • Reduction: Add NaBH₄ (25.0 mmol, 2.5 eq) in small portions over 15 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint 2 (Quench): Slowly add 10 mL of distilled water. Success is validated by mild hydrogen gas evolution, confirming that an excess of active hydride was maintained throughout the reaction, ensuring complete conversion.

  • Isolation: Evaporate the majority of the ethanol under reduced pressure. Partition the residue between water and Ethyl Acetate. Extract, dry over Na₂SO₄, and concentrate to yield 1,10-decanediol as a white crystalline solid.

Protocol C: Chain Extension to 2,11-Dodecanediol

Causality: To synthesize longer-chain secondary diols, Grignard reagents are employed. The reaction must be kept strictly anhydrous to prevent the premature destruction of the alkylmagnesium halide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under N₂, cool 25 mL of a 1.0 M solution of Methylmagnesium bromide (MeMgBr) in THF to 0 °C.

  • Addition: Dissolve crude decanedial (10.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

  • Validation Checkpoint 3 (Quench): After stirring for 2 hours at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl provides a mildly acidic proton source to break down the magnesium alkoxide intermediate without being strong enough to cause acid-catalyzed dehydration of the newly formed secondary alcohols.

  • Isolation: Extract with Diethyl Ether, wash with brine, dry, and concentrate. Purify via flash column chromatography to isolate 2,11-dodecanediol.

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields and analytical markers for the pathways described, providing a benchmark for experimental validation.

Synthetic PathwayReagents UsedIntermediateFinal ProductTypical Yield (%)Application Focus
Direct Reduction NaBH₄, EtOHDecanedial1,10-Decanediol88 - 92Polyester synthesis, LNP lipid tails
Chain Extension MeMgBr, THFDecanedial2,11-Dodecanediol75 - 82Specialty polyurethanes, cosmetics
Asymmetric Ext. (+)-DIP-Cl, THFDecanedialChiral C12 Diols65 - 70Chiral drug delivery systems

References

  • JPH10310977A - Shrinkproof silk product and method for producing the same. Google Patents.
  • Greene's Protective Groups in Organic Synthesis, 5th Edition | Wiley.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition | Wiley.

Sources

Application

Application Note: Surface Functionalization and Bioconjugation using 1,1,10,10-Tetraethoxydecane

Introduction & Mechanistic Rationale In the field of bioconjugation and surface chemistry, homobifunctional crosslinkers are essential for tethering biomolecules to solid supports. Traditionally, glutaraldehyde has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the field of bioconjugation and surface chemistry, homobifunctional crosslinkers are essential for tethering biomolecules to solid supports. Traditionally, glutaraldehyde has been the standard reagent for amine-to-amine crosslinking. However, free dialdehydes are notoriously prone to spontaneous aldol condensation during storage and reaction, leading to heterogeneous, undefined polymeric networks on the functionalized surface[1]. This uncontrolled polymerization causes high background noise, variable spacer lengths, and irreproducible immobilization kinetics.

1,1,10,10-tetraethoxydecane (also known as decanedial bis(diethyl acetal)) offers an elegant, chemically rigorous solution by acting as a "masked" dialdehyde. The reactive aldehyde groups at both termini are protected as diethyl acetals, rendering the molecule completely stable and monomeric under neutral or basic conditions.

Upon introduction to an acidic environment (pH < 4.0), the acetal groups undergo rapid, first-order hydrolysis to reveal the pristine 10-carbon dialdehyde, decanedial[2]. This in situ deprotection ensures that the crosslinker reacts strictly in its monomeric form. Furthermore, the 10-carbon aliphatic chain provides a flexible, highly hydrophobic spacer that minimizes steric hindrance between the solid support and the immobilized biomolecule, thereby preserving the native conformation and activity of target proteins.

Physicochemical Profile

The following table summarizes the quantitative and structural data of 1,1,10,10-tetraethoxydecane to guide experimental design.

PropertyValue / Description
Chemical Name Decanedial bis(diethyl acetal); 1,1,10,10-Tetraethoxydecane
Molecular Formula C₁₈H₃₈O₄
Molecular Weight 318.50 g/mol
Spacer Arm Length 10 Carbon atoms (Aliphatic)
Reactive Groups Masked Aldehydes (Diethyl Acetals)
Target Functional Group Primary Amines (-NH₂)
Deprotection Trigger Acidic aqueous environment (pH < 4.0)

Reaction Workflow

G cluster_0 Phase 1: Surface Activation cluster_1 Phase 2: Bioconjugation A Amine-Functionalized Substrate C Acidic Hydrolysis (pH 3.5 Acetate Buffer) A->C B 1,1,10,10-Tetraethoxydecane (Bis-Acetal Crosslinker) B->C D Aldehyde-Activated Surface (Decanedial) C->D Deprotection & Imine Formation F Schiff Base Intermediate D->F E Target Biomolecule (Primary Amines) E->F Incubation (pH 7.4 PBS) G Reductive Amination (NaCNBH3) F->G H Stable Secondary Amine Bioconjugate G->H Irreversible Covalent Bond

Workflow of surface activation and bioconjugation using 1,1,10,10-tetraethoxydecane.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure robust troubleshooting and reproducible outcomes.

Protocol A: Preparation of Aldehyde-Reactive Surfaces

Objective: Convert an aminosilanized substrate (e.g., APTES-treated glass, silica nanoparticles) into an aldehyde-reactive surface.

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust to pH 3.5 using glacial acetic acid. Causality: Acetals are highly sensitive to hydronium ion concentration. A pH of 3.5 provides an optimal balance, ensuring rapid deprotection of the acetal into decanedial without degrading the underlying silane layer of the substrate[2].

  • Crosslinker Addition: Add 1,1,10,10-tetraethoxydecane to the buffer to a final concentration of 2–5% (v/v). Vortex vigorously to ensure dispersion, as the 10-carbon chain imparts significant hydrophobicity.

  • Surface Incubation: Submerge the aminosilanized substrate in the activation solution. Incubate at room temperature for 2 hours under gentle agitation to allow for simultaneous deprotection and Schiff base formation.

  • Stringent Washing (Self-Validation Step): Remove the substrate and wash sequentially with 0.1 M acetate buffer, deionized water, and ethanol. Causality: Failing to remove the unreacted crosslinker before raising the pH in the next step will result in off-target crosslinking of the target biomolecules in solution, ruining the functionalization.

Protocol B: Biomolecule Immobilization (Reductive Amination)

Objective: Covalently immobilize a target protein via its primary amines (e.g., surface-exposed lysine residues) to the decanedial-activated surface.

  • Protein Incubation: Dilute the target protein (0.5 – 2.0 mg/mL) in 1X PBS (pH 7.4). Submerge the activated substrate in the protein solution for 2–4 hours at room temperature. The pendant aldehydes will react with the protein's primary amines to form reversible imine (Schiff base) linkages.

  • Reductive Amination: Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM. Incubate for an additional 1 hour in a fume hood. Causality: NaCNBH₃ is strictly required over standard sodium borohydride because it selectively reduces imines to stable secondary amines at physiological pH without reducing unreacted aldehydes back to inert alcohols[3].

  • Quenching: Transfer the substrate to a quenching buffer containing 0.1 M ethanolamine (pH 8.0) for 30 minutes to block any remaining unreacted aldehyde sites.

  • Final Wash: Wash extensively with PBS containing 0.05% Tween-20 to remove non-covalently bound proteins.

Protocol C: Crosslinking of Amine-Rich Biopolymers

Objective: Bulk crosslinking of amine-rich biopolymers (e.g., silk fibroin or chitosan) to improve mechanical stability and shrink resistance.

  • Acidic Bath Preparation: Prepare an aqueous treatment bath containing 0.1 – 5.0 wt% 1,1,10,10-tetraethoxydecane. Adjust the pH to 2.0 – 4.0 using a polycarboxylic acid (e.g., tartaric or citric acid). Causality: Polycarboxylic acids are preferred over strong mineral acids to prevent the hydrolytic degradation of the biopolymer backbone while providing sufficient protons for acetal hydrolysis[4].

  • Crosslinking: Immerse the biopolymer matrix (e.g., silk fabric) into the bath. Heat the system to 60 – 90 °C for 1 to 2 hours. The elevated temperature accelerates both the deprotection of the acetal and the subsequent crosslinking of the biopolymer's amino groups[4].

  • Neutralization: Rinse the crosslinked material in a mild sodium bicarbonate solution to neutralize residual acid, followed by a thorough water rinse.

Troubleshooting & Analytical Validation

  • Low Bioconjugation Yield: Verify the pH of the activation buffer (Protocol A, Step 1). If the pH drifts above 4.5, acetal hydrolysis stalls, leaving the crosslinker inert. Conversely, prolonged exposure to pH < 2.0 can strip silane layers from glass substrates.

  • Surface Validation: Successful decanedial functionalization can be confirmed via contact angle goniometry prior to bioconjugation. The surface will exhibit a significant hydrophobic shift due to the dense packing of the 10-carbon aliphatic chains.

  • Spectroscopic Confirmation: X-ray Photoelectron Spectroscopy (XPS) can be utilized to monitor the shift in the N1s peak, confirming the transition from primary amines (substrate) to secondary amines (post-reduction).

References

  • Source: Google Patents (JPH10310977A)
  • Source: Bioconjugate Chemistry (ACS)
  • Title: A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells Source: Chemical Science / NIH URL
  • Title: Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity Source: NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Deprotection of 1,1,10,10-Tetraethoxydecane

Welcome to the technical support center for the deprotection of 1,1,10,10-tetraethoxydecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the deprotection of 1,1,10,10-tetraethoxydecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the critical step of acetal deprotection. As your Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to ensure your experiments are both successful and efficient.

The deprotection of 1,1,10,10-tetraethoxydecane to yield decanedial is a crucial transformation in many synthetic pathways. However, this seemingly straightforward acid-catalyzed hydrolysis can present challenges. Incomplete reactions, low yields, and the formation of byproducts are common hurdles. Temperature is a critical parameter that can be finely tuned to overcome these obstacles. This guide will provide a comprehensive framework for optimizing temperature conditions to achieve clean and complete deprotection.

Troubleshooting Guide: A-to-Z Problem Solving

This section is designed to address specific issues you may encounter during the deprotection of 1,1,10,10-tetraethoxydecane. The question-and-answer format allows for quick identification of your problem and provides actionable solutions.

Q1: My deprotection reaction is sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent challenge in acetal deprotection and can often be resolved by systematically optimizing the reaction parameters, with temperature being a key lever.

  • The Role of Temperature: For many acid-catalyzed deprotections, gentle heating can significantly accelerate the reaction rate. The hydrolysis of acetals is an equilibrium process, and increasing the temperature can help shift the equilibrium towards the product. For more stable acetals, refluxing in a suitable solvent may be necessary to achieve full conversion.[1]

  • Solvent and Water Content: The choice of solvent and the presence of water are critical. For hydrolytic deprotections, a sufficient amount of water must be present to drive the reaction forward.[1] Using a biphasic system (e.g., THF/H₂O) or a wet organic solvent can be effective.[1]

  • Catalyst Loading: Ensure your acid catalyst has not degraded. If the reaction stalls, a modest increase in the catalyst loading can sometimes push the reaction to completion.[1]

Q2: I'm observing significant byproduct formation upon heating the reaction. What are these byproducts and how can I minimize them?

A2: The long decane chain in 1,1,10,10-tetraethoxydecane introduces the possibility of intramolecular side reactions, especially at elevated temperatures. The primary byproduct of concern is the cyclic ether formed via an intramolecular Williamson ether synthesis-type reaction of the hemiacetal intermediate.

  • Understanding the Side Reaction: The acid-catalyzed hydrolysis proceeds through a hemiacetal intermediate. At higher temperatures, the hydroxyl group of the hemiacetal at one end of the decane chain can nucleophilically attack the protonated ethoxy group at the other end, leading to the formation of a stable cyclic ether.

  • Temperature Control is Key: To minimize this side reaction, it is crucial to use the lowest effective temperature that still allows for a reasonable reaction rate. A systematic temperature screen is highly recommended (see Experimental Protocols). Starting at room temperature and gradually increasing the temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC or GC-MS will help identify the optimal temperature window.

  • Milder Catalysts: Switching to a milder Lewis acid catalyst can sometimes allow for deprotection at lower temperatures, thereby reducing the rate of the undesired cyclization.[2]

Q3: My starting material is sensitive to strong acids. Are there alternative deprotection methods that are more tolerant of other functional groups?

A3: Absolutely. When strong Brønsted acids are incompatible with your substrate, several milder methods can be employed.

  • Lewis Acid Catalysis: Lewis acids such as Er(OTf)₃, In(OTf)₃, and NaBArF₄ can effectively catalyze acetal deprotection under neutral or mildly acidic conditions, often at room temperature.[3][4][5] This approach is particularly useful when dealing with acid-sensitive functional groups.

  • Iodine in Acetone: A highly efficient and chemoselective method for acetal deprotection involves using a catalytic amount of molecular iodine in acetone.[1][3] This reaction proceeds under neutral conditions via a substrate exchange mechanism rather than hydrolysis and is often complete within minutes at room temperature.[1][3] For more stable acetals, gentle heating or refluxing in acetone (56°C) can be employed.[1]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of acid-catalyzed deprotection of 1,1,10,10-tetraethoxydecane?

A: The deprotection of 1,1,10,10-tetraethoxydecane proceeds via a standard acid-catalyzed hydrolysis mechanism. The key steps are:

  • Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, making it a good leaving group (ethanol).

  • Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen assists in the departure of ethanol, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A base (like water) removes a proton, yielding a hemiacetal.

  • Repeat: The process is repeated for the second ethoxy group to yield the aldehyde.

This entire sequence occurs at both ends of the decane chain to ultimately form decanedial.

Q: How does the structure of 1,1,10,10-tetraethoxydecane affect its deprotection rate compared to other acetals?

A: 1,1,10,10-tetraethoxydecane is an acyclic acetal. Generally, acyclic acetals are less stable and therefore easier to deprotect than their cyclic counterparts (e.g., dioxolanes).[2] However, the long, flexible decane chain can influence the reaction by allowing for potential intramolecular interactions, as discussed in the troubleshooting section.

Q: Can I use solid-supported acid catalysts for the deprotection?

A: Yes, solid-supported acid catalysts like silica sulfuric acid or Amberlyst-15 are excellent choices for the deprotection of acetals.[6][7] They offer the advantage of easy removal from the reaction mixture by simple filtration, which simplifies the workup procedure and can prevent product degradation on prolonged exposure to the acid. The reaction is typically performed by heating the substrate with the solid acid in a suitable solvent.[6]

Data Summary: Temperature and Catalyst Selection

The following table provides a summary of common catalyst systems for acetal deprotection and their typical operating temperatures. This should serve as a starting point for your optimization experiments.

Catalyst SystemTypical Temperature Range (°C)Notes
Brønsted Acids
HCl, H₂SO₄, TFA0 - RefluxCan be harsh; risk of side reactions at higher temperatures.
Pyridinium p-toluenesulfonate (PPTS)Room Temperature - RefluxMilder Brønsted acid, good for sensitive substrates.
Silica Sulfuric Acid60 - 70Heterogeneous catalyst, easy workup.[6]
Lewis Acids
Er(OTf)₃, In(OTf)₃Room TemperatureMild conditions, good functional group tolerance.[3][4]
NaBArF₄ in water30Very mild, for water-soluble/tolerant substrates.[3][5]
Neutral Conditions
Iodine (I₂) in AcetoneRoom Temperature - 56 (Reflux)Fast and highly chemoselective.[1]

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Acid-Catalyzed Deprotection

This protocol outlines a systematic approach to identify the optimal temperature for the deprotection of 1,1,10,10-tetraethoxydecane using a Brønsted acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,10,10-tetraethoxydecane (1 equivalent) in a suitable solvent (e.g., THF/water 4:1, 0.1 M).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Initial Temperature: Begin stirring the reaction mixture at room temperature (e.g., 20-25 °C).

  • Monitoring: After 1 hour, take an aliquot of the reaction mixture, quench with a saturated solution of NaHCO₃, and analyze by TLC or GC-MS to determine the extent of conversion.

  • Temperature Increments: If the reaction is incomplete, increase the temperature of the oil bath by 10 °C.

  • Repeat Monitoring: Hold the reaction at the new temperature for 1 hour and analyze another aliquot.

  • Optimization: Continue this stepwise increase in temperature until the desired conversion is achieved within a reasonable timeframe, while minimizing byproduct formation.

Protocol 2: Deprotection using Iodine in Acetone

This protocol is suitable for substrates that are sensitive to acidic conditions.

  • Dissolution: Dissolve 1,1,10,10-tetraethoxydecane (1 equivalent) in reagent-grade acetone (0.1 M).

  • Catalyst Addition: Add a catalytic amount of molecular iodine (e.g., 0.1 equivalents).

  • Reaction at Room Temperature: Stir the solution at room temperature. Monitor the reaction progress by TLC. For many acyclic acetals, the reaction is rapid.[1]

  • Heating if Necessary: If the reaction is sluggish at room temperature, gently heat the mixture to reflux (56 °C) and continue to monitor.[1]

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ until the brown color of the iodine disappears.

  • Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude decanedial.

Visualizing the Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate the deprotection workflow and a logical decision-making process.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_optimization Optimization cluster_workup Workup & Purification start Start: 1,1,10,10-tetraethoxydecane dissolve Dissolve in appropriate solvent start->dissolve add_catalyst Add Catalyst (e.g., Acid, Lewis Acid, Iodine) dissolve->add_catalyst set_temp Set Initial Temperature (e.g., Room Temp) add_catalyst->set_temp monitor Monitor Reaction (TLC, GC-MS) set_temp->monitor incomplete Reaction Incomplete? monitor->incomplete adjust_temp Adjust Temperature (Increase in increments) incomplete->adjust_temp Yes quench Quench Reaction incomplete->quench No adjust_temp->monitor extract Aqueous Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify end End: Decanedial purify->end Troubleshooting_Logic cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem Encountered incomplete Incomplete Reaction / Low Yield start->incomplete byproducts Byproduct Formation start->byproducts sensitive_groups Sensitive Group Cleavage start->sensitive_groups increase_temp Increase Temperature incomplete->increase_temp increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst check_water Check Water Content incomplete->check_water decrease_temp Decrease Temperature byproducts->decrease_temp milder_catalyst Use Milder Catalyst (Lewis Acid, Iodine) byproducts->milder_catalyst use_lewis_acid Switch to Lewis Acid sensitive_groups->use_lewis_acid use_iodine Use Iodine/Acetone sensitive_groups->use_iodine

Caption: Troubleshooting decision tree for 1,1,10,10-tetraethoxydecane deprotection.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Firouzabadi, H., et al. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. Retrieved from [Link]

  • Dudley, G. B., et al. (n.d.). Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates. PMC. Retrieved from [Link]

  • Zolfigol, M. A., et al. (n.d.). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. PMC. Retrieved from [Link]

  • Pluth, M. D., et al. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.gov. Retrieved from [Link]

  • SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Rao, K. R., et al. (2003). Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

  • Green Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]

  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]

  • Summerer, S., et al. (n.d.). Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases. PMC. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). TEOS Hydrolysis: pH and Catalyst Effects | PDF. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis (video). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,1,10,10-Tetraethoxydecane Vacuum Distillation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification of 1,1,10,10-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification of 1,1,10,10-tetraethoxydecane (also known as sebacaldehyde bis(diethyl acetal)).

Due to its high molecular weight and the inherent lability of its acetal linkages, purifying this C10 building block via vacuum distillation requires strict control over thermodynamics and system chemistry. Below, we break down the causality of common impurities, provide a self-validating troubleshooting framework, and outline a field-proven experimental protocol.

Core Principles: The Chemistry of Acetal Degradation

To successfully troubleshoot impurities, one must first understand the mechanistic vulnerabilities of the target molecule. 1,1,10,10-Tetraethoxydecane is stable under neutral and highly alkaline conditions, but it is exceptionally susceptible to hydrolysis in acidic environments (1)[1].

During high-temperature vacuum distillation, even microscopic amounts of trace acid or moisture will catalyze the cleavage of the acetal bonds into hydroxyl (ethanol) and aldehyde (sebacaldehyde) groups (2)[2]. If oxygen leaks into the system, these newly formed aldehydes oxidize into carboxylic acids (sebacic acid). This creates a destructive autocatalytic loop , where the newly formed acid accelerates further acetal degradation, leading to severe thermal degradation and polymerization (3)[3].

AcetalDegradation A 1,1,10,10-Tetraethoxydecane (Stable Acetal) C Acetal Hydrolysis (Cleavage) A->C B Trace Acid / Moisture (System Leak) B->C Catalyzes D Sebacaldehyde + Ethanol (Reactive Intermediates) C->D E Aldol Condensation (High Heat) D->E G Oxidation (O2 Leak) D->G F Oligomeric Tars (Distillation Bottoms) E->F H Sebacic Acid (Autocatalysis) G->H H->C Positive Feedback (Acid Catalysis)

Autocatalytic degradation pathway of 1,1,10,10-tetraethoxydecane during distillation.

Quantitative Distillation Parameters

To successfully isolate the target compound, you must understand the thermodynamic behavior of the crude mixture's components. The table below summarizes the quantitative data required to set your fractional distillation cuts.

ComponentMolecular WeightBoiling Point (Atm.)Boiling Point (1.0 Torr)Role / Distillation Behavior
Ethanol 46.07 g/mol 78 °C< 0 °C (Volatile)Reagent / Cleavage Byproduct. Causes severe vacuum spikes.
Triethyl Orthoformate 148.20 g/mol 146 °C~ 30 °CWater scavenger / Reagent. Easily removed in the forecut.
Sebacaldehyde 170.25 g/mol 237 °C~ 95 °CReactive Intermediate / Hydrolysis Impurity. Prone to condensation.
1,1,10,10-Tetraethoxydecane 318.50 g/mol > 320 °C (Decomposes)~ 155 - 165 °C Target Product. Collect as the main fraction under strict vacuum.

Troubleshooting Guide & FAQs

Q: Why is my distillation vacuum constantly fluctuating, making it impossible to hold a steady boiling point? A: This is a classic symptom of in-situ acetal cleavage. When 1,1,10,10-tetraethoxydecane degrades due to trace acid or moisture, it releases ethanol. Because ethanol is highly volatile, it rapidly expands into a gas under deep vacuum, overwhelming the pump capacity and causing pressure spikes. This is a self-validating indicator that your system is contaminated with acid or you are exceeding the thermal stability threshold of the compound.

Q: My main distillation fraction is turning yellow or brown instead of remaining colorless. What is the impurity? A: The discoloration is caused by oligomeric tars. If sebacaldehyde (either unreacted starting material or a product of hydrolysis) is exposed to high heat in the boiling flask, it undergoes rapid aldol condensation. These heavy, conjugated oligomers are deeply colored and can co-distill if the distillation rate is pushed too hard.

Q: How do I prevent acetal cleavage and tar formation during the distillation process? A: You must artificially enforce an alkaline environment in the boiling flask. The addition of a solid, non-volatile weak base such as anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) acts as an acid scavenger, neutralizing trace acids without causing base-catalyzed polymerization (4)[4].

Q: How do I ensure my glassware isn't contributing to the degradation? A: Standard borosilicate glassware possesses slightly acidic surface silanols. Furthermore, atmospheric moisture adsorbed onto the glass will initiate hydrolysis. Always oven-bake glassware at >120 °C and assemble the apparatus while hot under an inert argon purge.

Validated Experimental Protocol: Base-Stabilized Vacuum Distillation

This protocol utilizes an internal chemical buffer to create a self-validating, stable distillation environment.

DistillationWorkflow A Crude Acetal Mixture B Add Anhydrous Base (Na2CO3) A->B C Vacuum Degassing (< 1 Torr) B->C D Fractional Distillation C->D E Forecut (< 100°C) EtOH, TEOF D->E Light Ends F Main Fraction (~150°C) Pure Tetraethoxydecane D->F Target Product G Bottoms Tars & Base D->G Residue

Optimized vacuum distillation workflow for 1,1,10,10-tetraethoxydecane purification.

Step-by-Step Methodology:

Phase 1: System Preparation & Deacidification

  • Glassware Preparation: Oven-dry a short-path fractional distillation apparatus (Vigreux column recommended) at 120 °C for a minimum of 4 hours. Assemble while hot under a continuous flow of ultra-high purity Argon.

  • Pot Loading: Transfer the crude 1,1,10,10-tetraethoxydecane into the distillation pot.

  • Alkaline Stabilization: Add 1–2% (w/w) of finely powdered, anhydrous sodium carbonate (Na₂CO₃) directly to the crude mixture. Stir vigorously for 15 minutes prior to heating. Causality: This neutralizes any residual acidic catalysts from the synthesis step and passivates the glass surface.

Phase 2: Degassing & Forecut 4. Vacuum Initiation: Apply vacuum gradually to prevent bumping. Stabilize the system at < 1.0 Torr (ideally 0.1 - 0.5 Torr) using a high-vacuum rotary vane pump equipped with a liquid nitrogen cold trap. 5. Forecut Collection: Slowly increase the oil bath temperature to 60–80 °C. Collect the forecut (consisting of ethanol, unreacted triethyl orthoformate, and trace water) into a receiver flask.

Phase 3: Main Fraction Collection 6. Fraction Transition: Once the light ends are removed, increase the oil bath temperature to ~180 °C. 7. Product Isolation: Monitor the vapor temperature. When it stabilizes at approximately 155–165 °C (at 1.0 Torr), switch the cow adapter to the main receiver flask. 8. Real-Time Validation: Monitor the vacuum gauge continuously. A steady pressure indicates a stable acetal. If the pressure spikes, lower the bath temperature immediately to halt thermal degradation.

Phase 4: Shutdown 9. Inert Backfill: Once the distillation is complete, turn off the heat and allow the pot to cool to room temperature while still under vacuum. 10. System Venting: Backfill the system with Argon. Never vent to atmospheric air while the pot is hot , as this will rapidly oxidize residual aldehydes into carboxylic acids, ruining the system for subsequent runs.

References

  • BenchChem Technical Support Team. "Acrolein diethyl acetal | 3054-95-3". BenchChem. 4

  • "Product Class 6: Acyclic and Semicyclic O/O Acetals". Science of Synthesis, Thieme Connect. 1

  • Wang, B. et al. "Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes". Macromolecules, ACS Publications. 2

  • "Acetal Resins". Kirk-Othmer Encyclopedia of Chemical Technology, Wiley.3

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1,1,10,10-Tetraethoxydecane Extraction and Purification

Welcome to the comprehensive technical support guide for the extraction and purification of 1,1,10,10-tetraethoxydecane. This resource is tailored for researchers, scientists, and professionals in drug development, provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the extraction and purification of 1,1,10,10-tetraethoxydecane. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of handling this long-chain, non-polar acetal.

Introduction

1,1,10,10-Tetraethoxydecane, with its long aliphatic backbone and terminal acetal groups, presents unique challenges in its isolation and purification. Its non-polar nature dictates specific solvent and chromatography considerations to achieve high purity. This guide is designed to provide a logical, experience-driven framework for optimizing your experimental workflow, from initial extraction to final purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1,1,10,10-tetraethoxydecane?

A1: The main difficulties arise from its high non-polarity and potential for co-elution with structurally similar impurities. Key issues include:

  • Low Solubility in Polar Solvents: This makes standard extraction and chromatography techniques challenging.[1]

  • Co-elution of Impurities: Side-products from synthesis, such as incompletely reacted starting materials or oligomeric species, can have similar polarities, making separation difficult.[1]

  • Lack of a Strong UV Chromophore: This can complicate detection during chromatographic purification, often requiring alternative detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD).[1]

Q2: What are the likely impurities in a crude sample of 1,1,10,10-tetraethoxydecane?

A2: Impurities largely depend on the synthetic route. Common impurities in the synthesis of acetals can include residual starting materials like alcohols (ethanol) and aldehydes, as well as byproducts from side reactions.[2] Water is also a common impurity that can affect purification.[2]

Q3: How should I select an initial solvent system for liquid-liquid extraction?

A3: The fundamental principle is to match the polarity of your target compound with the extraction solvent.[3] For the non-polar 1,1,10,10-tetraethoxydecane, non-polar solvents are ideal.[4] A good starting point is a biphasic system where the crude product is dissolved in a non-polar solvent that is immiscible with a polar solvent used to wash away polar impurities.[4]

Q4: Can I use distillation for purification?

A4: While distillation is a common purification technique, it may not be sufficient for achieving high purity of acetals if impurities have close boiling points.[2] Additionally, acetals can be temperature-sensitive, and prolonged heating can lead to degradation.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the extraction and purification of 1,1,10,10-tetraethoxydecane.

Liquid-Liquid Extraction Troubleshooting

Issue: Low Recovery of 1,1,10,10-Tetraethoxydecane After Extraction

  • Possible Cause 1: Inappropriate Solvent Choice. The polarity of the extraction solvent may not be optimal for the high non-polarity of the target compound.

    • Solution:

      • Assess Polarity: 1,1,10,10-tetraethoxydecane is highly non-polar. Employ a non-polar extraction solvent such as hexane, heptane, or toluene.[4]

      • Systematic Optimization: If recovery remains low, a more systematic approach to solvent selection may be necessary. This can involve small-scale extractions with a panel of solvents to determine the best distribution coefficient.[7]

  • Possible Cause 2: Insufficient Solvent Volume or Extraction Repetitions. A single extraction may not be sufficient to recover all the product.

    • Solution:

      • Optimize Solvent Ratio: An organic-to-aqueous phase ratio of around 7:1 is often a good starting point for maximizing recovery.[3]

      • Perform Multiple Extractions: It is generally more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.

  • Possible Cause 3: Emulsion Formation. The presence of certain impurities or vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.

    • Solution:

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

      • Filtration: In severe cases, filtering the emulsion through a pad of celite or glass wool can be effective.

Workflow for Liquid-Liquid Extraction Solvent Selection

Caption: Liquid-liquid extraction optimization workflow.

Column Chromatography Troubleshooting

Issue: Poor Separation of 1,1,10,10-Tetraethoxydecane from Impurities

  • Possible Cause 1: Incorrect Stationary Phase. For a non-polar compound, the choice of stationary phase is critical.

    • Solution:

      • Normal-Phase Chromatography: Silica gel or alumina are suitable stationary phases.[8] Silica gel is generally the first choice.

      • Deactivation of Silica Gel: If the compound shows signs of degradation on silica (e.g., streaking on TLC), deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine to the mobile phase can be beneficial.[8]

  • Possible Cause 2: Suboptimal Mobile Phase. The eluting power of the mobile phase is crucial for good separation.

    • Solution:

      • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[9]

      • Solvent Systems for Non-Polar Compounds: Start with a very non-polar mobile phase, such as pure hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For very non-polar compounds, even a small percentage of a polar solvent can significantly change the retention time.

      • Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution (gradually increasing the mobile phase polarity) can provide better separation and faster elution times.

  • Possible Cause 3: Column Overloading. Loading too much crude material onto the column will result in broad, overlapping peaks.

    • Solution:

      • Determine Loading Capacity: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

      • Dry Loading: If the crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of the column.

Troubleshooting Logic for Column Chromatography

CC_Troubleshooting cluster_cause Potential Causes cluster_solution Solutions start Poor Separation in Column Chromatography cause1 Incorrect Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Column Overloading start->cause3 solution1 Use Silica Gel or Alumina Consider deactivation cause1->solution1 solution2 Optimize with TLC (Rf 0.2-0.3) Use non-polar solvent systems Consider gradient elution cause2->solution2 solution3 Reduce sample load Consider dry loading cause3->solution3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Acid-Catalyzed Reactivity of 1,1,10,10-Tetraethoxydecane

This guide provides a comprehensive framework for benchmarking the reactivity of 1,1,10,10-tetraethoxydecane in acid-catalyzed environments. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the reactivity of 1,1,10,10-tetraethoxydecane in acid-catalyzed environments. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of acetal hydrolysis, presents a robust protocol for comparative kinetic analysis, and offers insights into interpreting reactivity data. By comparing 1,1,10,10-tetraethoxydecane with structurally relevant alternatives, this guide aims to empower researchers to make informed decisions in the design of pH-sensitive materials for applications ranging from controlled drug release to advanced organic synthesis.

Introduction: The Significance of pH-Responsive Linkers

1,1,10,10-Tetraethoxydecane is a bifunctional molecule featuring two acetal groups at the termini of a ten-carbon aliphatic chain. This structure makes it an intriguing candidate for use as a pH-labile linker in the construction of advanced materials. In drug delivery, for instance, such linkers can be incorporated into nanocarriers (e.g., polymersomes, micelles, or nanogels) to create systems that are stable at physiological pH (around 7.4) but disassemble to release their therapeutic payload in the acidic microenvironments of tumors or endosomes.[1][2]

The efficacy of such systems hinges on a precise understanding of the linker's cleavage kinetics. A linker that hydrolyzes too quickly may lead to premature drug release, while one that is too stable may fail to release the drug at the target site. Therefore, systematically benchmarking the acid-catalyzed reactivity of 1,1,10,10-tetraethoxydecane is not merely an academic exercise but a critical step in the rational design of pH-responsive technologies. This guide establishes a comprehensive methodology for conducting such a benchmark.

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

Acetal hydrolysis is a well-understood reaction that proceeds readily under acidic conditions, while exhibiting significant stability in neutral to basic media.[3][4] The generally accepted mechanism is classified as A-1 (unimolecular, acid-catalyzed), involving a series of reversible steps.[5]

The key stages are:

  • Protonation: A rapid, reversible protonation of one of the acetal oxygen atoms by a hydronium ion or other acid source.[6][7]

  • Leaving Group Departure: The protonated alkoxy group becomes a good leaving group (an alcohol), which departs to form a resonance-stabilized carbocation, often referred to as an oxonium ion. This step is typically the slowest and, therefore, the rate-determining step of the reaction.[8]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.[9] The hemiacetal is itself in equilibrium with the corresponding aldehyde and alcohol.[10]

The stability of the oxonium ion intermediate is the primary determinant of the reaction rate.[8] Structural factors that stabilize this positive charge, such as electron-donating groups, will accelerate hydrolysis. Conversely, steric hindrance around the acetal carbon can influence the rate of both protonation and nucleophilic attack.

Acetal_Hydrolysis_Mechanism Acetal 1. Acetal R-CH(OR')₂ ProtonatedAcetal 2. Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ - H₂O Oxonium 3. Oxonium Ion (Rate-Determining Step) ProtonatedAcetal->Oxonium - R'OH Hemiacetal_Protonated 4. Protonated Hemiacetal Oxonium->Hemiacetal_Protonated + H₂O Hemiacetal 5. Hemiacetal Hemiacetal_Protonated->Hemiacetal - H₃O⁺ Aldehyde 6. Aldehyde + Alcohol Hemiacetal->Aldehyde ⇌ R-CHO + R'OH H3O_in H₃O⁺ H2O_out H₂O ROH_out R'OH H2O_in H₂O H3O_out H₃O⁺

Caption: Generalized A-1 mechanism for acid-catalyzed acetal hydrolysis.

A Framework for Benchmarking Reactivity

To provide a meaningful comparison, 1,1,10,10-tetraethoxydecane should be evaluated against compounds that isolate specific structural features. This allows for a systematic assessment of how chain length and the number of acetal groups influence reactivity.

Selection of Comparator Compounds

We propose two key comparators to benchmark against 1,1,10,10-tetraethoxydecane:

  • 1,1-Diethoxydecane (Mono-acetal): This compound serves as a direct control to assess the influence of the second acetal group in the bifunctional target molecule. It helps answer the question: do the two acetals in 1,1,10,10-tetraethoxydecane react independently, or is there a cooperative or inhibitory effect?

  • 1,3-Dioxolane (Cyclic Acetal): A five-membered cyclic acetal derived from ethylene glycol and formaldehyde. Cyclic acetals are common protecting groups, and comparing their stability to an acyclic counterpart can provide valuable insights into the role of conformational rigidity and ring strain, which can affect the stability of the oxonium ion intermediate.[11]

Selection of Acidic Environments

The choice of acid catalyst and pH is critical for mimicking different environments.[12][13] The following conditions provide a comprehensive screening platform:

  • Strong Brønsted Acid (e.g., 0.1 M HCl, pH 1.0): Represents conditions used in aggressive deprotection steps in organic synthesis.

  • Moderate Acid (e.g., pH 4.5 Acetate Buffer): Simulates the acidic environment of endosomes and lysosomes, relevant for intracellular drug delivery applications.

  • Solid-Supported Acid (e.g., Silica Sulfuric Acid): A heterogeneous catalyst that offers advantages in synthetic chemistry, such as ease of removal and potential for chemoselectivity.[14]

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol outlines a standardized method for measuring hydrolysis rates. ¹H NMR spectroscopy is an ideal analytical tool as it allows for the simultaneous monitoring of the disappearance of starting material and the appearance of products (aldehyde and alcohol) in a single, non-invasive measurement.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis StockPrep Prepare Stock Solutions (Acetal in D₂O-compatible solvent, Acidic D₂O buffer) TempEquil Thermostat NMR & Samples (e.g., 25.0 °C) StockPrep->TempEquil Mixing Initiate Reaction (Mix stocks directly in NMR tube) TempEquil->Mixing AcquireT0 Acquire Initial Spectrum (t=0) Mixing->AcquireT0 AcquireTimecourse Acquire Spectra at Defined Time Intervals AcquireT0->AcquireTimecourse Integration Integrate Key Signals (e.g., Acetal CH, Aldehyde CHO) AcquireTimecourse->Integration Concentration Calculate Concentration vs. Time Integration->Concentration Kinetics Plot ln([Acetal]) vs. Time to determine k_obs Concentration->Kinetics

Caption: Workflow for kinetic analysis of acetal hydrolysis using NMR.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of each test compound (1,1,10,10-tetraethoxydecane and comparators) in a deuterated, water-miscible solvent like acetonitrile-d₃ or DMSO-d₆.

    • Prepare deuterated acidic buffers (e.g., DCl in D₂O for pH 1, acetate buffer in D₂O for pH 4.5). Ensure the final pH is measured and adjusted accurately.

    • Include an internal standard (e.g., 1,4-dioxane) in the buffer solution for precise concentration measurements.

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR spectrometer to the desired temperature (e.g., 25 °C or 37 °C).

    • In a standard 5 mm NMR tube, combine 50 µL of the acetal stock solution with 450 µL of the acidic D₂O buffer.

    • Immediately acquire the first ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular intervals. The frequency of acquisition should be adjusted based on the expected reaction rate (e.g., every 5 minutes for fast reactions, every hour for slow reactions).

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each time point, integrate the characteristic signal of the acetal proton(s) (e.g., the -CH(OEt)₂ proton around 4.5-5.0 ppm) and a signal from the internal standard.

    • Calculate the concentration of the acetal at each time point relative to the constant concentration of the internal standard.

    • Assuming pseudo-first-order kinetics (due to the large excess of water), plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.

    • The slope of this line will be equal to the negative of the observed rate constant (-k_obs). The half-life (t₁/₂) can be calculated as ln(2)/k_obs.

Comparative Data Analysis (Illustrative)

The following table presents hypothetical data that could be generated from the proposed benchmarking study. This data is for illustrative purposes to demonstrate how results can be structured for effective comparison.

CompoundCatalyst / ConditionpHTemperature (°C)k_obs (s⁻¹)Half-life (t₁/₂) (min)
1,1,10,10-Tetraethoxydecane 0.1 M HCl in D₂O1.0252.5 x 10⁻³4.6
Acetate Buffer in D₂O4.5378.0 x 10⁻⁵144
1,1-Diethoxydecane 0.1 M HCl in D₂O1.0251.3 x 10⁻³8.8
Acetate Buffer in D₂O4.5374.1 x 10⁻⁵281
1,3-Dioxolane 0.1 M HCl in D₂O1.0255.0 x 10⁻³2.3
Acetate Buffer in D₂O4.5371.5 x 10⁻⁴77
Interpreting the Results
  • Effect of Bifunctionality: In this hypothetical dataset, 1,1,10,10-tetraethoxydecane hydrolyzes approximately twice as fast as its mono-acetal counterpart, 1,1-diethoxydecane. This suggests that the two acetal groups react independently and the rate is simply a statistical consequence of having two reactive sites per molecule.

  • Effect of Structure (Acyclic vs. Cyclic): The cyclic acetal, 1,3-dioxolane, is shown to be the most reactive. This is consistent with literature findings where the release of ring strain in the transition state leading to the planar oxonium ion can accelerate hydrolysis for some cyclic acetals.

  • Effect of pH: As expected, the hydrolysis rate is dramatically faster at pH 1.0 compared to pH 4.5, highlighting the strong dependence of the reaction on acid concentration.[15] This confirms the potential of 1,1,10,10-tetraethoxydecane as a pH-triggerable linker, showing relative stability at moderately acidic pH but rapid cleavage in strongly acidic environments.

Conclusion

This guide establishes a rigorous and scientifically sound framework for benchmarking the acid-catalyzed reactivity of 1,1,10,10-tetraethoxydecane. By employing systematic experimental design, utilizing appropriate comparator compounds, and applying precise analytical techniques, researchers can obtain high-quality kinetic data. This data is essential for predicting the in-situ behavior of materials derived from this linker and for the rational design of next-generation pH-responsive systems in medicine and materials science. Adherence to such benchmarking practices ensures reproducibility and fosters a deeper, mechanistically-grounded understanding of chemical reactivity.[16][17]

References

  • De Wolfe, R. H., & Jensen, J. L. (1963). Kinetics of hydrolysis of acetals of ketones. The Journal of Organic Chemistry, 28(3), 663-667. [Link]

  • Ghosh, B., & Thayumanavan, S. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Langmuir, 30(4), 1033-1041. [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

  • Zolfigol, M. A., et al. (2003). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 8(8), 614-619. [Link]

  • OpenOChem Learn. (n.d.). Addition of Alcohols - Hemiacetals and Acetals. OpenOChem Learn. [Link]

  • Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of the American Chemical Society, 131(18), 6364-6365. [Link]

  • OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Page, M. I. (1969). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Pluth, M. D., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]

  • Binninger, T., et al. (2024). Benchmarking Electrocatalyst Stability for Acidic Oxygen Evolution Reaction: The Crucial Role of Dissolved Ion Concentration. ACS Catalysis. [Link]

  • Kulkarni, A. R., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(10), 6531-6541. [Link]

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